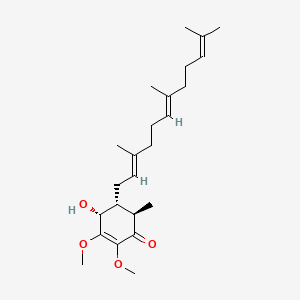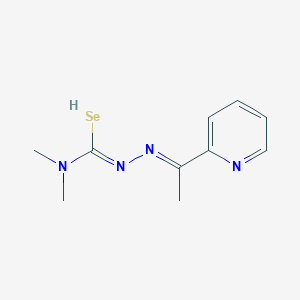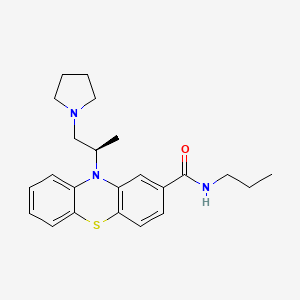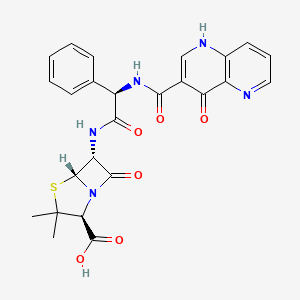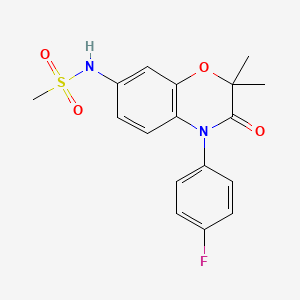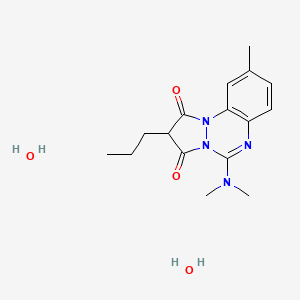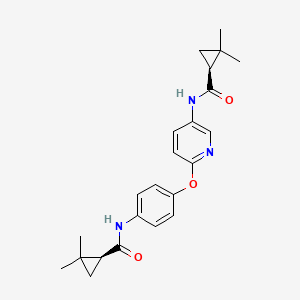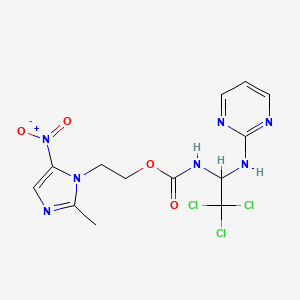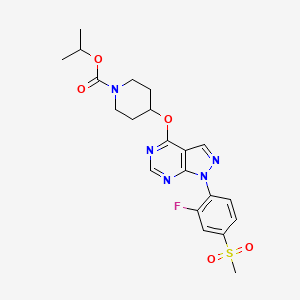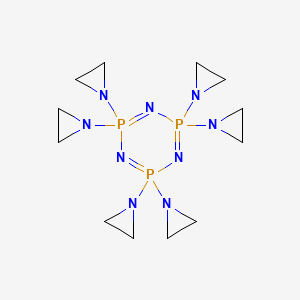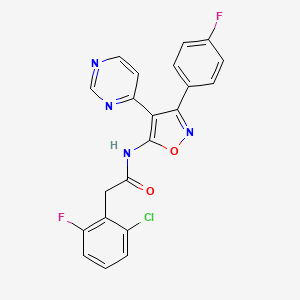
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKP-001 involves multiple steps, starting with the preparation of the core isoxazole structure. The key steps include:
Formation of the isoxazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidinyl group: This step involves a substitution reaction where the pyrimidinyl group is attached to the isoxazole ring.
Acetylation: The final step involves the acetylation of the compound with 2-chloro-6-fluorophenylacetyl chloride.
Industrial Production Methods
Industrial production of AKP-001 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
AKP-001 primarily undergoes:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of AKP-001, as well as substituted derivatives .
Scientific Research Applications
AKP-001 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 MAPK.
Biology: Employed in cellular studies to understand the role of p38 MAPK in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting p38 MAPK
Mechanism of Action
AKP-001 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme involved in the inflammatory response. The compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action.
VX-702: A potent inhibitor of p38 MAPK used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with a different chemical structure
Uniqueness of AKP-001
AKP-001 is unique due to its design based on the ante-drug concept, which ensures it is metabolized to inactive forms via first-pass metabolism. This design minimizes systemic exposure and reduces the risk of side effects, making it particularly suitable for targeting intestinal inflammation .
Properties
CAS No. |
897644-83-6 |
|---|---|
Molecular Formula |
C21H13ClF2N4O2 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(4-fluorophenyl)-4-pyrimidin-4-yl-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29) |
InChI Key |
OHMPXDCOVKOOAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


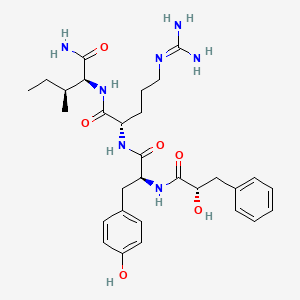
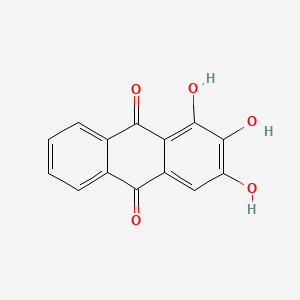
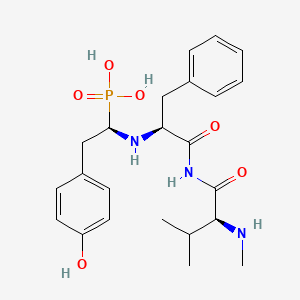
![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)
